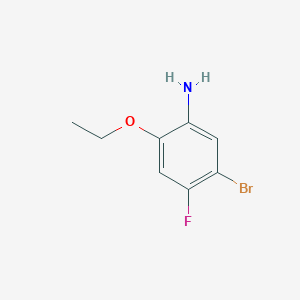
5-Bromo-2-ethoxy-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethoxy-4-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-fluoroaniline typically involves the following steps:
Nitration: The starting material, 2-ethoxyaniline, undergoes nitration to introduce a nitro group.
Bromination: The nitro compound is then brominated to introduce the bromine atom at the desired position.
Reduction: The nitro group is reduced to an amino group.
Fluorination: Finally, the compound is fluorinated to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxy-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine, ethoxy, and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxy-4-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of halogenated anilines on biological systems and their potential as bioactive compounds .
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the ethoxy group can influence its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
- 2-Bromo-5-fluoroaniline
- 3-Bromo-4-ethoxy-5-fluoroaniline
- 5-Bromo-4-fluoro-2-methylaniline
Comparison: Compared to these similar compounds, 5-Bromo-2-ethoxy-4-fluoroaniline is unique due to the specific arrangement of its substituents. The presence of the ethoxy group at the 2-position, along with bromine and fluorine at the 5- and 4-positions respectively, imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-4-fluoroaniline |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2,11H2,1H3 |
InChI Key |
UJRBQHRLMVONDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















